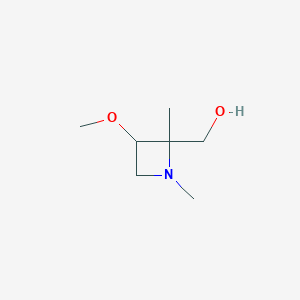![molecular formula C12H12F3N3 B11762743 (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole is a synthetic organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzoimidazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Common reagents and conditions might include:
Starting materials: Benzimidazole derivatives, pyrrolidine, and trifluoromethylating agents.
Reagents: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Batch or continuous flow processes: To enhance efficiency and yield.
Green chemistry principles: To minimize waste and use of hazardous reagents.
Purification techniques: Such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Addition reagents: Hydrogen gas (with a catalyst), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Pyrrolidin-2-YL)-5-methyl-1H-benzo[D]imidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-2-(Pyrrolidin-2-YL)-5-chloro-1H-benzo[D]imidazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can significantly influence its chemical and biological properties, such as:
Lipophilicity: Increased lipophilicity can enhance membrane permeability.
Metabolic stability: The trifluoromethyl group can resist metabolic degradation.
Biological activity: Potentially unique interactions with biological targets.
Propiedades
Fórmula molecular |
C12H12F3N3 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
2-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)7-3-4-8-10(6-7)18-11(17-8)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18)/t9-/m0/s1 |
Clave InChI |
CWUDJCRPKHLRGY-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
SMILES canónico |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
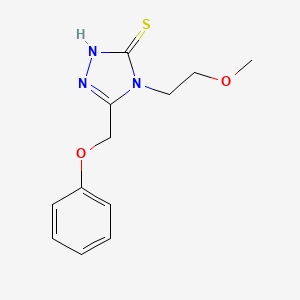
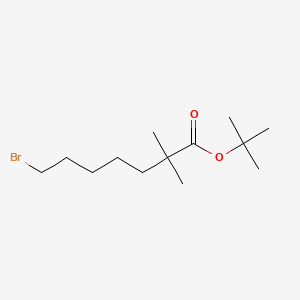
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

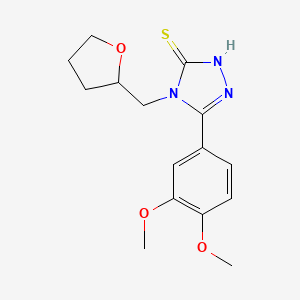
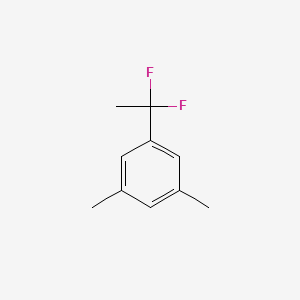

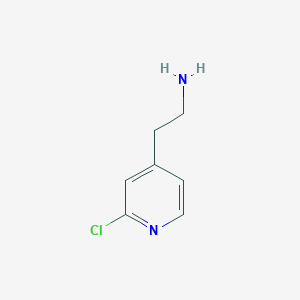
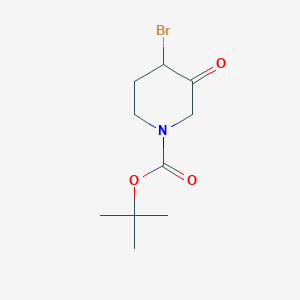
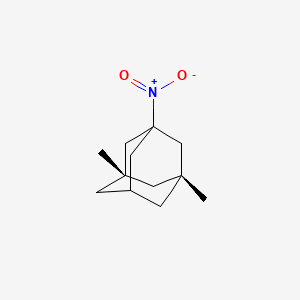
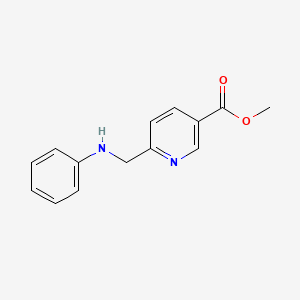
![5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11762734.png)
